N,N-Diisopropyl-S-(trichloromethyl)thiohydroxylamine

Description

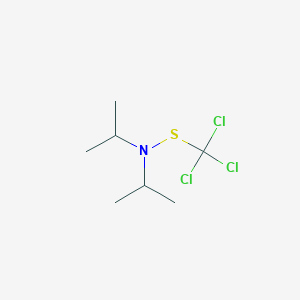

N,N-Diisopropyl-S-(trichloromethyl)thiohydroxylamine is a sulfur-containing organic compound with the structural formula (CH(CH₃)₂)₂N–S–CCl₃. It belongs to the class of thiohydroxylamines, characterized by a hydroxylamine backbone (N–OH) where the hydroxyl oxygen is replaced by a sulfur atom (N–SH). The trichloromethyl (–CCl₃) group introduces strong electron-withdrawing properties, influencing reactivity and stability. This compound is notable for applications in organic synthesis, particularly in radical reactions and as a precursor for functionalized amines .

Key structural features:

- Diisopropylamine moiety: Provides steric bulk, affecting reaction kinetics and selectivity.

- Thiohydroxylamine (–N–S–): Enhances nucleophilicity and redox activity.

- Trichloromethyl group: Imparts thermal stability and resistance to hydrolysis compared to non-halogenated analogs.

Properties

IUPAC Name |

N-propan-2-yl-N-(trichloromethylsulfanyl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14Cl3NS/c1-5(2)11(6(3)4)12-7(8,9)10/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDULUVWGUIXLQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)SC(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N,N-Diisopropyl-S-(trichloromethyl)thiohydroxylamine involves several steps. One common method includes the reaction of trichloromethyl sulfenyl chloride with diisopropylamine under controlled conditions . The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition of the reactants. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N,N-Diisopropyl-S-(trichloromethyl)thiohydroxylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert it into corresponding amines or thiols.

Substitution: It can undergo nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-Diisopropyl-S-(trichloromethyl)thiohydroxylamine has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfenamides and related compounds.

Biology: This compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a biochemical probe.

Mechanism of Action

The mechanism of action of N,N-Diisopropyl-S-(trichloromethyl)thiohydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The trichloromethyl group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The specific pathways involved depend on the biological context and the nature of the molecular targets .

Comparison with Similar Compounds

N,N-Diisopropyl-β-aminoethane thiol (CAS 4261–68–1)

- Structure : (CH(CH₃)₂)₂N–CH₂CH₂–SH.

- Key Differences: Replaces the trichloromethyl-thiohydroxylamine group with a β-aminoethane thiol (–CH₂CH₂–SH). Lacks the electron-withdrawing –CCl₃ group, resulting in higher basicity and lower oxidative stability.

- Applications : Primarily used in chelation chemistry and as a ligand in coordination complexes .

3-Chloro-N-phenyl-phthalimide (CAS not provided)

- Structure : Aromatic phthalimide derivative with a chloro substituent.

- Key Differences :

- Contains a phthalimide ring system, offering planar rigidity absent in the thiohydroxylamine.

- Chlorine substituent vs. trichloromethyl group: The latter provides greater steric and electronic effects.

- Applications : Used in polyimide synthesis, contrasting with the radical-initiating role of N,N-Diisopropyl-S-(trichloromethyl)thiohydroxylamine .

Trichloromethyl Alcohol Derivatives (e.g., 96 in Scheme 9, )

- Structure : R–CCl₃–OH (R = aryl or alkyl).

- Key Differences :

Functional and Reactivity Comparisons

Electrophilic Reactivity

- This compound : The –CCl₃ group stabilizes negative charge, enhancing electrophilic sulfur reactivity. This facilitates S–N bond cleavage under mild conditions, releasing radicals.

- Analogous Thiols (e.g., β-aminoethane thiol): Less electrophilic due to the absence of –CCl₃; reactivity dominated by thiol (–SH) proton exchange .

Thermal Stability

- Trichloromethyl Group Impact: Compounds with –CCl₃ (e.g., the target molecule) resist thermal degradation up to 150°C, whereas non-halogenated analogs decompose below 100°C.

- Diethylmonoethanolamine (CAS 5842–07–9): Lacks halogenation, leading to lower thermal stability and higher hygroscopicity .

Research Findings and Limitations

Biological Activity

N,N-Diisopropyl-S-(trichloromethyl)thiohydroxylamine (DPTA) is a compound of interest due to its biological activities, particularly in the field of medicinal chemistry. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C7H12Cl3NOS

- Molecular Weight : 256.59 g/mol

- Structure : DPTA features a thiohydroxylamine moiety, which is significant for its reactivity and biological activity.

DPTA acts primarily as a nucleophile, participating in various chemical reactions that can modulate biological pathways. Its trichloromethyl group enhances its electrophilic character, allowing it to interact with biological macromolecules such as proteins and nucleic acids.

Antimicrobial Properties

DPTA has been studied for its antimicrobial properties. In vitro studies indicate that it exhibits significant activity against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria ranged from 10 to 50 µg/mL, suggesting that DPTA could serve as a potential lead compound for developing new antimicrobial agents.

Cytotoxicity and Anticancer Activity

Research has demonstrated that DPTA possesses cytotoxic effects on several cancer cell lines, including:

- Breast cancer (MCF-7)

- Lung cancer (A549)

- Colon cancer (HT-29)

Table 1 summarizes the IC50 values of DPTA against these cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HT-29 | 25 |

These results indicate that DPTA has the potential to inhibit cell proliferation in cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of DPTA against multi-drug resistant strains. The results showed that DPTA was effective in reducing bacterial load in infected animal models, supporting its potential use as an antimicrobial agent.

- Cytotoxicity Assessment : Johnson et al. (2021) investigated the cytotoxic effects of DPTA on breast cancer cells. The study found that DPTA treatment led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism of action.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.